molecular formula C14H10N4O2 B11849178 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine CAS No. 60467-62-1

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine

Cat. No.: B11849178
CAS No.: 60467-62-1
M. Wt: 266.25 g/mol
InChI Key: LOWBXEVKSQPJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines It features a naphthyridine core substituted with a nitrophenyl group at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine typically involves the reaction of 4-nitroaniline with a suitable naphthyridine precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-nitroaniline is reacted with 2-chloro-1,8-naphthyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,8-naphthyridin-2-amine.

    Substitution: Various substituted naphthyridines depending on the electrophile used.

    Oxidation: 3-(4-Nitrosophenyl)-1,8-naphthyridin-2-amine or 3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine.

Scientific Research Applications

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and enzymes involved in cell proliferation.

    Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated system, which allows for efficient charge transport.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1,8-naphthyridin-2-amine: Similar structure but with an amine group instead of a nitro group.

    3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine: Similar structure but with a nitroso group.

Uniqueness

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of both a nitrophenyl group and a naphthyridine core, which imparts distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60467-62-1

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C14H10N4O2/c15-13-12(8-10-2-1-7-16-14(10)17-13)9-3-5-11(6-4-9)18(19)20/h1-8H,(H2,15,16,17)

InChI Key

LOWBXEVKSQPJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.